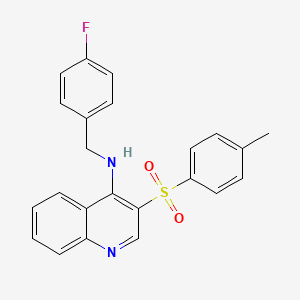

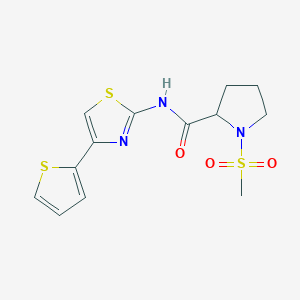

N-(4-fluorobenzyl)-3-tosylquinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, the synthesis of 4-Fluorobenzylamine, a related compound, involves the reaction of N-(4-fluorobenzyl)phthalimide with hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like 19F NMR . This technique can provide a wealth of molecular structure information as well as its associated chemical environment .

Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied . For instance, 19F NMR can be used to analyze the structural effects of mono-fluorinated compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques . For instance, 19F NMR can provide insights into the structural effects of mono-fluorinated compounds .

Applications De Recherche Scientifique

Synthesis and Evaluation as Anti-tubercular Agents

N-(4-fluorobenzyl)-3-tosylquinolin-4-amine is part of the 2,4-diaminoquinazoline series, which has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Extensive evaluation of this series for its potential as a lead candidate for tuberculosis drug discovery highlighted the significance of the benzylic amine at the 4-position, the piperidine at 2-position, and the N-1 (but not N-3) as key activity determinants. A representative compound demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis, indicating the compound's potential as a pro-drug due to observed mutations in resistant M. tuberculosis mutants in a gene predicted to encode a dioxygenase (Odingo et al., 2014).

Role in Organic Synthesis and Catalysis

N-(4-fluorobenzyl)-3-tosylquinolin-4-amine can serve as a precursor or an intermediate in various organic synthesis and catalytic processes. For instance, the treatment of N,N-dibenzylamino alcohols with sulfonyl chloride, which can lead to rearranged beta-chloro amines, illustrates the compound's utility in the synthesis of beta-amino acids and its potential involvement in reactions featuring unexpected rearrangements (Weber et al., 2000). Moreover, the copper-catalyzed remote C−H amination of quinolines with N-fluorobenzenesulfonimide, showcasing broad substrate scope and high efficiency, further exemplifies the versatility of similar compounds in facilitating regioselective aminations under mild conditions (Yin et al., 2017).

Cytotoxicity Evaluation

The cytotoxic effects of 4-aminoquinoline derivatives, which share structural similarities with N-(4-fluorobenzyl)-3-tosylquinolin-4-amine, have been explored. These compounds have been evaluated against human breast tumor cell lines, indicating the potential of such derivatives for further development as anticancer agents. This research underscores the broader applicability of quinoline derivatives in medicinal chemistry, particularly in the search for new therapeutic options (Zhang et al., 2007).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O2S/c1-16-6-12-19(13-7-16)29(27,28)22-15-25-21-5-3-2-4-20(21)23(22)26-14-17-8-10-18(24)11-9-17/h2-13,15H,14H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCJJUJJAQGJOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-3-tosylquinolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2871761.png)

![N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide](/img/structure/B2871766.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2871767.png)

![2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate](/img/structure/B2871769.png)

![N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline](/img/structure/B2871776.png)

![3-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2871777.png)

![7-chloro-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2871780.png)

![N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2871781.png)